![molecular formula C20H15N3O B14362659 8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 90377-44-9](/img/structure/B14362659.png)
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an amino group and a hydrazinylidene group attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of naphthalen-1-yl hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The hydrazone intermediate undergoes cyclization to form the desired naphthalene derivative. This step may require the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Amination: The final step involves the introduction of the amino group at the desired position on the naphthalene ring. This can be achieved through various methods such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and hydrazinylidene groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and pigments.
2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: A compound with similar structural features, used in various chemical applications.
Uniqueness
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
90377-44-9 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
8-amino-4-(naphthalen-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H15N3O/c21-16-9-4-8-15-18(11-12-19(24)20(15)16)23-22-17-10-3-6-13-5-1-2-7-14(13)17/h1-12,24H,21H2 |
InChI Key |
FUBZWKJGMDSJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC=C(C4=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



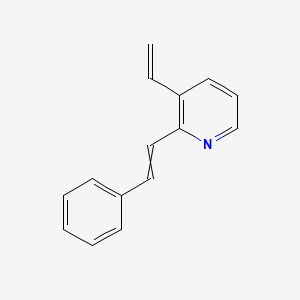

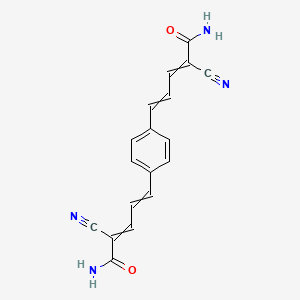
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
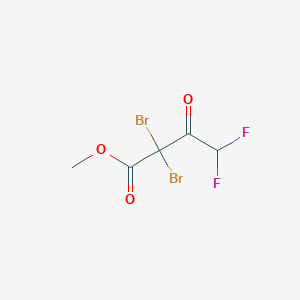
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
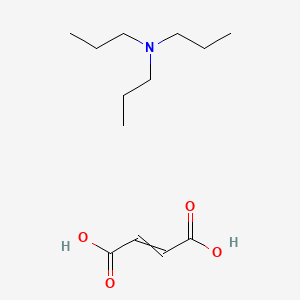
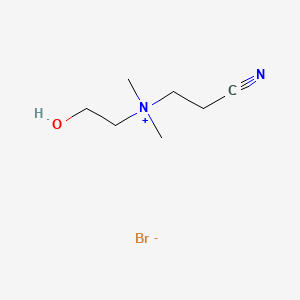
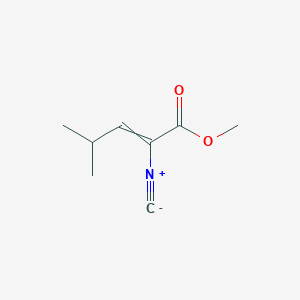
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
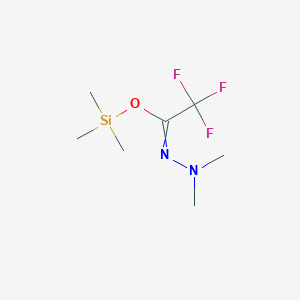
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
